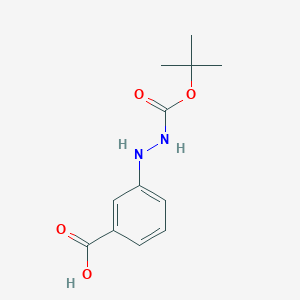

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-5-8(7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALBKMGURMIQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617127 | |

| Record name | 3-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156899-02-4 | |

| Record name | 3-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key intermediate in organic synthesis and drug discovery. The synthesis is a two-step process commencing with the formation of 3-hydrazinylbenzoic acid from 3-aminobenzoic acid, followed by the protection of the hydrazine moiety with a tert-butoxycarbonyl (Boc) group.

I. Synthesis Pathway

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the diazotization of 3-aminobenzoic acid, followed by reduction to form the corresponding hydrazine derivative, 3-hydrazinylbenzoic acid. The subsequent step is the selective N-protection of the hydrazine group using di-tert-butyl dicarbonate (Boc anhydride).

Caption: Overall synthesis workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 3-Hydrazinylbenzoic Acid

This procedure outlines the conversion of 3-aminobenzoic acid to 3-hydrazinylbenzoic acid via a diazotization-reduction reaction.[1]

Materials:

-

3-Aminobenzoic acid

-

Concentrated Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

A suspension of 3-aminobenzoic acid (14.6 mmol) in concentrated HCl is prepared in a flask and cooled to 0 °C in an ice bath with stirring.

-

An aqueous solution of sodium nitrite (14.6 mmol) is added dropwise to the suspension while maintaining the temperature at 0 °C.

-

The reaction mixture is stirred for an additional hour at 0 °C.

-

A solution of stannous chloride dihydrate in concentrated HCl is then added to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The resulting precipitate is collected by filtration and washed sequentially with ethanol and diethyl ether to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford 3-hydrazinylbenzoic acid as a pale solid.

Step 2: Synthesis of this compound

This protocol describes the N-Boc protection of 3-hydrazinylbenzoic acid. This procedure is adapted from a similar synthesis of 4-(N-boc-hydrazino)benzoic acid.[2]

Materials:

-

3-Hydrazinylbenzoic acid

-

Dioxane

-

Water

-

1 N Sodium hydroxide (NaOH) solution

-

Di-tert-butyl dicarbonate (Boc₂O)

-

0.5% Hydrochloric acid (HCl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

3-Hydrazinylbenzoic acid (5 mmol) is dissolved in a mixture of dioxane (10 ml), water (5 ml), and 1 N NaOH solution (5 ml).

-

The solution is cooled to 0 °C in an ice bath.

-

Di-tert-butyl dicarbonate (6 mmol) is added to the solution at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 30 minutes.

-

The volume of the solution is reduced by half under reduced pressure.

-

The remaining solution is acidified with a 0.5% HCl solution and then extracted with ethyl acetate.

-

The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to give a crude solid.

-

The crude product is recrystallized from ethyl acetate and hexane to yield this compound.

III. Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 1 | Diazotization and Reduction | 3-Aminobenzoic acid | NaNO₂, SnCl₂·2H₂O | 3-Hydrazinylbenzoic acid | 81 | [1] |

| 2 | Boc Protection | 3-Hydrazinylbenzoic acid | Di-tert-butyl dicarbonate | This compound | ~75 (estimated) | [2] |

Note: The yield for Step 2 is an estimation based on the synthesis of the regioisomeric 4-(N-boc-hydrazino)benzoic acid.

IV. Reaction Workflow Diagram

The following diagram illustrates the detailed workflow of the synthesis process.

Caption: Detailed experimental workflow for the two-step synthesis.

References

Characterization of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected characterization data for 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key intermediate in various synthetic applications, including drug development. Due to the limited availability of published raw spectral data for this specific compound, this document compiles its known physical properties and presents predicted spectroscopic data based on the analysis of analogous structures. Detailed experimental protocols for its synthesis and characterization are also provided to guide researchers in their work.

Physicochemical Properties

This compound, with the CAS Number 156899-02-4, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |

| Molecular Weight | 252.27 g/mol | [1][3] |

| Melting Point | 149-150 °C | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >97% | [2] |

Spectroscopic Data (Predicted)

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral characteristics of its constituent functional groups: a 1,3-disubstituted benzene ring, a carboxylic acid, and a tert-butoxycarbonyl (Boc)-protected hydrazine.

¹H NMR (Proton NMR) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~9.5 | Singlet | 1H | -NH-NH-Boc |

| ~8.5 | Singlet | 1H | -NH-NH-Boc |

| ~7.8 | Singlet | 1H | Ar-H (position 2) |

| ~7.6 | Doublet | 1H | Ar-H (position 4 or 6) |

| ~7.4 | Triplet | 1H | Ar-H (position 5) |

| ~7.2 | Doublet | 1H | Ar-H (position 6 or 4) |

| 1.45 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon NMR) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | -COOH |

| ~155.0 | -C=O (Boc) |

| ~148.0 | Ar-C (position 3) |

| ~132.0 | Ar-C (position 1) |

| ~129.0 | Ar-CH (position 5) |

| ~122.0 | Ar-CH (position 6) |

| ~118.0 | Ar-CH (position 4) |

| ~114.0 | Ar-CH (position 2) |

| ~80.0 | -C(CH₃)₃ |

| ~28.0 | -C(CH₃)₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Medium | N-H stretch (Hydrazine) |

| ~1720 | Strong | C=O stretch (Boc carbonyl) |

| ~1690 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250, ~1160 | Strong | C-O stretch (Boc and carboxylic acid) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 252.11 | [M]⁺ (Molecular ion) |

| 196.09 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc group) |

| 152.06 | [M - Boc]⁺ |

| 135.04 | [M - Boc - NH₂]⁺ |

| 121.03 | [C₇H₅O₂]⁺ (Benzoyl cation) |

| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is adapted from the synthesis of similar hydrazinylbenzoic acid derivatives.

-

Diazotization of 3-Aminobenzoic Acid:

-

Suspend 3-aminobenzoic acid in a solution of concentrated hydrochloric acid and water at 0 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture for 1 hour at 0 °C to form the diazonium salt.

-

-

Reduction to Hydrazine:

-

Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool to 0 °C.

-

Add the cold diazonium salt solution to the tin(II) chloride solution dropwise.

-

Stir the reaction mixture for 2 hours, allowing it to warm to room temperature. The product, 3-hydrazinylbenzoic acid hydrochloride, will precipitate.

-

Filter the precipitate and wash with cold ethanol and diethyl ether.

-

-

Boc Protection:

-

Dissolve the 3-hydrazinylbenzoic acid hydrochloride in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass of the molecular ion.

Visualizations

Experimental Workflow for Characterization

References

physical and chemical properties of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key organic intermediate in pharmaceutical and materials science applications. This document consolidates available data on its synthesis, purification, and spectral characteristics, offering a valuable resource for professionals in drug discovery and organic synthesis.

Core Chemical and Physical Properties

This compound is a stable, solid organic compound. Its core structure consists of a benzoic acid moiety substituted at the meta-position with a tert-butoxycarbonyl (Boc) protected hydrazine group. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 156899-02-4 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |

| Molecular Weight | 252.27 g/mol | |

| Appearance | Solid | [2] |

| Melting Point | 149-150 °C | [2] |

| Boiling Point (Predicted) | 384.91 °C | [2] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [2] |

| Water Solubility (25 °C, Predicted) | 129.9 mg/L | [2] |

| pKa (Predicted) | The pKa of the carboxylic acid group is predicted to be around 4, similar to other substituted benzoic acids. The N-H protons of the hydrazine moiety are significantly less acidic. |

Synthesis and Purification

The synthesis of this compound can be achieved in a two-step process starting from 3-aminobenzoic acid. The first step involves the formation of the hydrazine derivative, 3-hydrazinobenzoic acid, followed by the protection of the hydrazine group with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Hydrazinobenzoic Acid

This procedure is adapted from the synthesis of related hydrazinobenzoic acids.

-

Materials: 3-aminobenzoic acid, concentrated hydrochloric acid, sodium nitrite (NaNO₂), tin(II) chloride dihydrate (SnCl₂·2H₂O), water, ethanol, ether.

-

Procedure:

-

Suspend 3-aminobenzoic acid in concentrated hydrochloric acid and cool the mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0 °C. Stir the reaction mixture for 1 hour.

-

To the resulting diazonium salt solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Collect the precipitated product by filtration and wash with ethanol and ether to yield crude 3-hydrazinobenzoic acid.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

This is a general procedure for the N-tert-butoxycarbonylation of a hydrazine derivative.

-

Materials: 3-hydrazinobenzoic acid, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dioxane, tetrahydrofuran (THF), or a water/acetone mixture).

-

Procedure:

-

Dissolve 3-hydrazinobenzoic acid in the chosen solvent system.

-

Add the base to the solution.

-

Slowly add di-tert-butyl dicarbonate to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by removing the solvent, followed by an aqueous workup to remove excess base and other water-soluble impurities.

-

The crude product can then be purified.

-

Caption: Synthetic pathway for this compound.

Experimental Protocol: Purification

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.

-

Solvent Selection: A suitable solvent system should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing benzoic acid derivatives include water, ethanol, or mixtures thereof.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Caption: General workflow for the purification by recrystallization.

Spectral Data (Predicted)

Table 2: Predicted Spectral Data

| Technique | Predicted Peaks and Interpretation |

| ¹H NMR | - Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring. - N-H Protons: Two broad singlets for the two N-H protons of the hydrazine group, with chemical shifts that can vary depending on the solvent and concentration. - tert-Butyl Protons: A sharp singlet at approximately 1.5 ppm, integrating to 9 protons. - Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | - Carbonyl Carbons: A signal for the carboxylic acid carbonyl carbon around 165-175 ppm and a signal for the carbamate carbonyl carbon around 155 ppm. - Aromatic Carbons: Six signals in the aromatic region (approx. 110-140 ppm). - tert-Butyl Carbons: A signal for the quaternary carbon of the tert-butyl group around 80 ppm and a signal for the methyl carbons around 28 ppm. |

| FTIR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - N-H Stretch: One or two bands in the region of 3200-3400 cm⁻¹. - C-H Stretch (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹. - C=O Stretch (Carboxylic Acid and Carbamate): Two strong absorptions in the range of 1680-1750 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-O Stretch: Bands in the 1200-1300 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 252. - Major Fragments: Loss of the tert-butyl group (m/z = 195), loss of isobutylene (m/z = 196), loss of the Boc group (m/z = 152), and fragments characteristic of benzoic acid. |

Biological and Pharmaceutical Relevance

This compound is primarily utilized as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[2] The presence of both a carboxylic acid and a protected hydrazine functionality allows for diverse chemical modifications.

-

Drug Discovery: This compound serves as a scaffold for the development of novel therapeutic agents, including potential anticancer, antiviral, and protein kinase inhibitors.[2] The hydrazine moiety is a key pharmacophore in many drugs, and the Boc-protected form allows for controlled introduction into larger molecules.

-

Medicinal Chemistry: The carboxylic acid group can be converted into esters, amides, or other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The protected hydrazine can be deprotected and subsequently reacted to form hydrazones, pyrazoles, and other heterocyclic systems of medicinal interest.

Currently, there is no publicly available information detailing the direct involvement of this compound in specific signaling pathways. Its role is primarily that of a versatile building block for the synthesis of compounds that may interact with various biological targets.

Caption: Role as a versatile building block in medicinal chemistry.

Safety and Handling

While generally considered safe under standard laboratory conditions, this compound may cause irritation to the eyes, skin, and respiratory tract.[2] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

Storage: The compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1]

Conclusion

This compound is a valuable and versatile intermediate for researchers and professionals in the fields of drug development and materials science. Its well-defined physical properties and predictable reactivity make it an essential tool for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties and handling, facilitating its effective use in a research and development setting.

References

A Technical Guide to the Solubility of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical agents. Understanding the solubility of this compound is critical for its effective use in drug discovery and development, particularly in the synthesis of kinase inhibitors.

Physicochemical Properties and Solubility Data

This compound, also known as 3-(2-Boc-hydrazino)benzoic acid, is an off-white solid organic compound. Its structure, featuring both a carboxylic acid group and a Boc-protected hydrazine moiety, dictates its solubility profile. The Boc (tert-butyloxycarbonyl) protecting group enhances its stability and modulates its reactivity, making it a versatile building block in organic synthesis.

Quantitative Solubility Data

The solubility of this compound has been determined in aqueous solution. While specific quantitative data in common organic solvents are not widely published in peer-reviewed literature, its structural similarity to benzoic acid allows for qualitative inference. Benzoic acid is known to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF. It is expected that this compound exhibits similar behavior.

| Solvent | Temperature (°C) | Quantitative Solubility | Qualitative Solubility |

| Water | 25 | 129.9 mg/L[1] | Sparingly soluble |

| Ethanol | Not Reported | Data not available | Expected to be soluble |

| Methanol | Not Reported | Data not available | Expected to be soluble |

| DMSO | Not Reported | Data not available | Expected to be soluble. Benzoic acid is highly soluble in DMSO.[2][3] |

| DMF | Not Reported | Data not available | Expected to be soluble. Benzoic acid is highly soluble in DMF. |

Role in Drug Synthesis: An Intermediate for Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and autoimmune disorders. Bruton's tyrosine kinase (BTK) is a validated target in B-cell malignancies, and inhibitors of BTK, such as Ibrutinib, have shown significant clinical success.

While specific synthesis routes for all BTK inhibitors are proprietary, the general synthetic strategy often involves the coupling of a pyrimidine core with various side chains. The Boc-protected hydrazine group of this compound can be used to construct heterocyclic ring systems that are central to the structure of many kinase inhibitors.

Below is a conceptual workflow illustrating the use of a Boc-hydrazino benzoic acid derivative in the synthesis of a generic kinase inhibitor.

Caption: Conceptual synthesis workflow for a kinase inhibitor.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the equilibrium solubility of this compound in various solvents, based on the shake-flask method, which is considered the gold standard for solubility measurements.

Materials and Equipment:

-

This compound (purity >95%)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF) of analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or methanol).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations for the calibration curve.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials, ensuring that a solid phase remains after equilibration.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the range of the calibration curve.

-

-

Quantification by HPLC:

-

Analyze the standard solutions and the diluted samples by HPLC.

-

Develop an appropriate HPLC method with a suitable mobile phase and detection wavelength to achieve good separation and detection of the analyte.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

Calculate the equilibrium solubility in the original solvent, taking into account the dilution factor.

-

The workflow for this experimental protocol is illustrated below.

Caption: Experimental workflow for solubility determination.

Conclusion

This compound is a crucial building block in medicinal chemistry, particularly for the development of kinase inhibitors. While its aqueous solubility is limited, it is anticipated to be soluble in common organic solvents used in synthesis. A thorough understanding of its solubility is essential for optimizing reaction conditions, purification processes, and ultimately, the successful development of novel therapeutics. The experimental protocol outlined in this guide provides a robust framework for accurately determining the solubility of this and other similar pharmaceutical intermediates.

References

An In-depth Technical Guide to the Synthesis of N-Boc Protected Hydrazine Diacids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Boc protected hydrazine diacids, crucial building blocks in medicinal chemistry and drug development. These compounds serve as key structural units in the formation of peptidomimetics, particularly α-helix mimics, which are instrumental in modulating protein-protein interactions. This document outlines the primary synthetic strategies, detailed experimental protocols, and the underlying logic of the synthetic pathways.

Introduction

N-Boc protected hydrazine diacids are bifunctional molecules that combine the structural features of a hydrazine core, a protecting group, and two carboxylic acid moieties. The tert-butyloxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for one of the hydrazine nitrogens, allowing for selective functionalization of the other nitrogen and the carboxylic acid groups. The diacid functionality provides points for further chemical modification and can mimic the side chains of amino acids in a peptide. A significant application of these molecules is in the design of scaffolds that mimic the spatial arrangement of key residues in an α-helix, a common motif in protein-protein interaction sites.

Synthetic Strategies

The synthesis of N-Boc protected hydrazine diacids can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis. A common and effective strategy involves the sequential alkylation of a protected hydrazine precursor with an α-haloester, followed by Boc protection and subsequent hydrolysis of the ester groups.

A notable approach, developed by the McLaughlin group, utilizes α-amino acid methyl ester hydrochlorides as starting materials to produce chiral Nβ-Boc protected α-Nα-hydrazino diesters.[1] While this method is effective for creating chiral centers, it can be costly for large-scale synthesis.[1]

A more general and often more cost-effective method involves the dialkylation of a commercially available hydrazine derivative. This guide will focus on a general synthetic route involving the alkylation of a protected hydrazine.

Experimental Protocols

This section details the experimental procedures for a common synthetic route to an N-Boc protected hydrazine diacid, starting from commercially available reagents.

Method 1: Dialkylation of Di-tert-butyl hydrazodicarboxylate

This method provides a straightforward route to a symmetrically substituted hydrazine di-ester, which can then be selectively deprotected and further functionalized or hydrolyzed to the diacid.

Reaction Scheme:

Materials:

-

Di-tert-butyl hydrazodicarboxylate

-

Ethyl bromoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF.

-

Addition of Hydrazine: Di-tert-butyl hydrazodicarboxylate (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the stirred suspension of NaH at 0 °C. The mixture is stirred at this temperature for 30 minutes.

-

Alkylation: Ethyl bromoacetate (2.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired di-tert-butyl 1,2-bis(2-ethoxy-2-oxoethyl)hydrazine-1,2-dicarboxylate.

Subsequent Deprotection and Hydrolysis

The resulting protected hydrazine di-ester can be selectively deprotected at one of the nitrogen atoms using trifluoroacetic acid (TFA) to allow for further functionalization. To obtain the final N-Boc protected hydrazine diacid, the ester groups are hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water), followed by acidification to protonate the carboxylates.

Data Presentation

| Parameter | Method 1: Dialkylation of Di-tert-butyl hydrazodicarboxylate |

| Starting Material | Di-tert-butyl hydrazodicarboxylate |

| Reagents | Ethyl bromoacetate, Sodium Hydride, DMF |

| Reaction Time | 12-18 hours |

| Temperature | 0 °C to Room Temperature |

| Purification | Column Chromatography |

| Typical Yield | Moderate to Good |

Logical Relationships and Workflows

The synthesis of N-Boc protected hydrazine diacids involves a logical sequence of protection, functionalization (alkylation), and deprotection/hydrolysis steps. The order of these steps is crucial for achieving the desired product with good yield and purity.

Caption: General workflow for the synthesis of N-Boc protected hydrazine diacids.

This workflow illustrates the key stages, from the initial reaction of a protected hydrazine with an alkylating agent to the final hydrolysis step to yield the target diacid. The modularity of this approach allows for the introduction of various functionalities by choosing different alkylating agents.

Applications in Drug Development

N-Boc protected hydrazine diacids are valuable precursors for the synthesis of complex molecules in drug discovery. Their ability to serve as scaffolds for α-helix mimetics allows for the design of inhibitors of protein-protein interactions that are implicated in various diseases, including cancer and infectious diseases. The diacid functionality can be used to attach side chains that mimic the key interacting residues of a native protein, while the hydrazine backbone provides the correct spatial orientation. The Boc protecting group facilitates the assembly of these complex structures in a controlled manner.

References

starting materials for 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds.[1][2] The synthesis is typically achieved through a two-step process commencing with the formation of 3-hydrazinobenzoic acid from 3-aminobenzoic acid, followed by the protection of the hydrazine moiety with a tert-butoxycarbonyl (Boc) group.

I. Synthetic Pathway Overview

The overall synthetic scheme involves two primary transformations:

-

Diazotization and Reduction: The initial step converts the aromatic amine of 3-aminobenzoic acid into a hydrazine derivative. This is accomplished through diazotization with sodium nitrite in an acidic medium, followed by in-situ reduction of the resulting diazonium salt.

-

N-Boc Protection: The subsequent step involves the selective protection of the hydrazine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This yields the final product, this compound.

Below is a logical workflow of the synthesis process.

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 3-Hydrazinobenzoic Acid[3]

Materials:

-

3-Aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ether

-

Silica Gel for column chromatography

Procedure:

-

A suspension of 3-aminobenzoic acid (2 g, 14.6 mmol) is prepared in concentrated HCl.

-

The suspension is cooled to 0°C in an ice bath.

-

An aqueous solution of sodium nitrite (1 g, 14.6 mmol) is added slowly to the stirred suspension at 0°C. The reaction mixture is stirred for 1 hour at this temperature.

-

A solution of tin(II) chloride dihydrate in concentrated HCl is then added to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The resulting precipitate is collected by filtration and washed sequentially with ethanol and ether.

-

The crude product is purified by column chromatography on silica gel to afford 3-hydrazinobenzoic acid.

Step 2: Synthesis of this compound

Materials:

-

3-Hydrazinobenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

A suitable solvent (e.g., tetrahydrofuran (THF), dioxane, dichloromethane (DCM))

General Procedure:

Note: A specific detailed protocol for this step with 3-hydrazinobenzoic acid was not found in the provided search results. The following is a general procedure adapted from protocols for the Boc protection of hydrazines and amines.[3][4][5]

-

3-Hydrazinobenzoic acid is dissolved or suspended in a suitable solvent.

-

A base (1-1.5 equivalents) is added to the mixture.

-

Di-tert-butyl dicarbonate (1-1.2 equivalents) is added to the reaction mixture, which is then stirred at room temperature.

-

The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by quenching with a weak acid, followed by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

III. Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the intermediate, 3-hydrazinobenzoic acid.

| Parameter | Value | Reference |

| Starting Material | 3-Aminobenzoic Acid | [6] |

| Product | 3-Hydrazinobenzoic Acid | [6] |

| Yield | 81% | [6] |

| Appearance | Pale Solid | [6] |

IV. Signaling Pathway and Logical Relationships

The mechanism for the Boc protection of an amine involves the nucleophilic attack of the amine on the carbonyl carbon of the Boc anhydride. The use of a base facilitates the deprotonation of the amine, enhancing its nucleophilicity.

Caption: Mechanism of N-Boc protection of an amine.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Application of Boc-anhydride [en.highfine.com]

- 6. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid IUPAC name and structure

A Technical Guide to 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

Abstract

This document provides a comprehensive technical overview of this compound, a versatile organic compound utilized primarily as a synthetic intermediate in pharmaceutical research and materials science. This guide details its chemical identity, physicochemical properties, synthesis protocols, and key applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

IUPAC Name: 3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid[1][2]

Synonyms: 3-(2'-N-Boc-hydrazino)benzoic acid, 3-(N'-tert-butoxycarbonyl-hydrazino)-benzoic acid, 3-(2-Boc-hydrazino)benzoic Acid, 3-[[(2-methylpropan-2-yl)oxy-oxomethyl]hydrazo]benzoic acid[1][2][3]

CAS Number: 156899-02-4[1][3][4][5]

Chemical Structure:

The structure consists of a benzoic acid molecule substituted at the 3-position with a hydrazinyl group. The terminal nitrogen of the hydrazinyl group is protected by a tert-butoxycarbonyl (Boc) group.

-

SMILES: O=C(O)C1=CC=CC(NNC(OC(C)(C)C)=O)=C1[4]

-

InChI Key: QALBKMGURMIQOA-UHFFFAOYSA-N

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C12H16N2O4 | [1][3][4] |

| Molecular Weight | 252.27 g/mol | [1][3] |

| Appearance | Solid, Off-white solid | [1][3] |

| Melting Point | 149-150 °C | [1] |

| Boiling Point (Predicted) | 384.91 °C | [1] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [1] |

| Water Solubility (25 °C, Predicted) | 129.9 mg/L | [1] |

| Purity | ≥ 96% (HPLC), >97% | [1][3] |

Synthesis and Handling

Experimental Protocol: Synthesis of this compound

A common synthetic route to this compound involves the protection of the hydrazino group of 3-hydrazinobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride). While a specific protocol for the 3-isomer was not detailed in the provided search results, a general procedure can be adapted from the synthesis of the 4-isomer.[6]

Step 1: Diazotization of 3-Aminobenzoic Acid and Reduction to 3-Hydrazinobenzoic Acid

The precursor, 3-hydrazinobenzoic acid, can be synthesized from 3-aminobenzoic acid.[7]

-

Suspend 3-aminobenzoic acid in concentrated hydrochloric acid.

-

Cool the suspension to 0 °C and add an aqueous solution of sodium nitrite dropwise while stirring. Maintain the temperature at 0 °C for 1 hour.

-

To the resulting diazonium salt solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid at 0 °C.

-

Stir the reaction mixture for an additional 2 hours at room temperature.

-

Filter the precipitate, wash with ethanol and ether to obtain crude 3-hydrazinobenzoic acid, which can be purified by column chromatography.[7]

Step 2: Boc Protection of 3-Hydrazinobenzoic Acid

This step is adapted from the synthesis of the 4-isomer.[6]

-

Dissolve 3-hydrazinobenzoic acid in a mixture of dioxane, water, and 1 N sodium hydroxide solution.

-

Cool the solution to 0 °C and add di-tert-butyl dicarbonate.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 30 minutes.

-

Reduce the volume of the solution by half and acidify with a dilute HCl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization.[6]

Storage and Safety:

-

Storage: Store in a dark place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][4][5]

-

Safety: The compound may be irritating to the eyes, skin, and respiratory tract. Appropriate personal protective equipment, such as gloves and safety glasses, should be worn. Avoid direct contact and inhalation of dust or vapor.[1] It is classified with GHS07 pictogram, indicating it is a warning-level hazard.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][3] The Boc-protected hydrazine and the carboxylic acid moieties provide two reactive sites that can be selectively functionalized.

It serves as a key intermediate for synthesizing a variety of bioactive molecules, including:

-

Anticancer drugs[1]

-

Antiviral drugs[1]

-

Protein kinase inhibitors[1]

-

Hydrazone-based ligands with significant biological activity[3]

The general utility of this compound as a synthetic intermediate is depicted in the following diagram.

Biological Activity of Derivatives

While this compound is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities. Hydrazide-hydrazone structures, which can be synthesized from this precursor, are known to possess antimicrobial, anticancer, and antitubercular properties.[8][9][10] The synthesis of novel amino acid-(N'-benzoyl) hydrazide derivatives has been reported to yield compounds with antimicrobial activity comparable to ampicillin against S. aureus and E. coli.[8] Additionally, various benzoic acid derivatives have been investigated as inhibitors of acetylcholinesterase and carbonic anhydrase, which are targets for Alzheimer's disease treatment.[11] The incorporation of this scaffold allows for the generation of diverse chemical libraries for screening and identifying new therapeutic agents.[12]

References

- 1. biosynce.com [biosynce.com]

- 2. This compound; 3-[[(2-methylpropan-2-yl)oxy-oxomethyl]hydrazo]benzoic acid; 3-(N''-TERT-BUTOXYCARBONYL-HYDRAZINO)-BENZOIC ACID; 3-(2''-N-Boc-hydrazino)benzoic acid; AB1211 | Chemrio [chemrio.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. 156899-02-4|this compound|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document outlines its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its significance in the development of therapeutic agents.

Core Chemical Data

This compound, with the CAS number 156899-02-4, is a stable solid compound.[1][2] Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C12H16N2O4 | [1][2] |

| Molecular Weight | 252.27 g/mol | [1] |

| CAS Number | 156899-02-4 | [1][2] |

| Appearance | Solid | [1] |

| Purity | >97% | [1] |

| Melting Point | 149-150 °C | [1] |

| Boiling Point | 384.91 °C | [1] |

| Density | 1.3±0.1 g/cm³ | [1] |

| Water Solubility | 129.9 mg/L at 25 °C | [1] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2–8 °C | [1][2] |

Significance in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules. Its primary application lies in its role as an intermediate for the production of pharmaceuticals, including:

The presence of the tert-butoxycarbonyl (Boc) protecting group on the hydrazine moiety allows for controlled reactions, making it an ideal precursor for creating complex molecular architectures.

Proposed Synthesis Workflow

While specific proprietary synthesis methods may vary, a plausible and common route to synthesize this compound involves a two-step process. This process starts with the formation of the precursor, 3-hydrazinobenzoic acid, followed by the protection of the hydrazine group with a Boc anhydride.

References

A Technical Guide to 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid: A Versatile Linker in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is a bifunctional molecule increasingly utilized in the field of drug development and bioconjugation. Its structure, featuring a carboxylic acid and a Boc-protected hydrazine moiety, makes it a valuable building block for the synthesis of complex pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, key applications, and relevant experimental considerations.

Commercial Availability and Physicochemical Properties

Several commercial suppliers offer this compound, a key intermediate for advanced chemical synthesis. Below is a summary of its properties and typical supplier specifications.

| Property | Value |

| CAS Number | 156899-02-4 |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| Appearance | Off-white to white solid |

| Purity | Typically ≥95% or ≥97% (HPLC) |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) in a dark place. |

| Synonyms | 3-(2'-N-BOC-hydrazino)benzoic acid, 3-(N'-tert-butoxycarbonyl-hydrazino)-benzoic acid, 3-(2-Boc-hydrazino)benzoic Acid |

| Commercial Suppliers | BIOSYNCE, Chem-Impex, BLDpharm, Lead Sciences, Laibo Chem |

Key Applications in Drug Development

The unique chemical architecture of this compound makes it a versatile tool in medicinal chemistry, primarily in two key areas: as a linker in antibody-drug conjugates (ADCs) and as a scaffold in the synthesis of small molecule inhibitors, such as kinase inhibitors.

Linker in Antibody-Drug Conjugates (ADCs)

The hydrazine group, after deprotection of the Boc group, can react with carbonyl compounds (aldehydes or ketones) to form a hydrazone linkage. This chemistry is particularly useful for attaching cytotoxic drugs to antibodies in a pH-sensitive manner. The resulting hydrazone bond is relatively stable at physiological pH (around 7.4) but is designed to be cleaved in the more acidic environment of endosomes and lysosomes (pH 4.5-6.5) within cancer cells. This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing its systemic exposure and maximizing its concentration at the tumor site.

The carboxylic acid moiety of the molecule allows for its conjugation to the antibody, typically through the formation of an amide bond with lysine residues on the antibody surface. This is often facilitated by activating the carboxylic acid with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The following diagram illustrates a generalized workflow for the synthesis of an ADC using a hydrazone linker derived from this compound.

Scaffold for Kinase Inhibitors

The benzoic acid and hydrazine functionalities also serve as valuable pharmacophores in the design of small molecule inhibitors, particularly for protein kinases.[1] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aromatic ring of the benzoic acid can engage in pi-stacking interactions within the kinase active site, while the hydrazine moiety can act as a hydrogen bond donor or acceptor, contributing to the binding affinity and selectivity of the inhibitor. The tert-butoxycarbonyl (Boc) protecting group allows for the selective modification of the hydrazine group during the synthesis of the inhibitor.

Many kinase inhibitors target pathways that are constitutively active in cancer cells, such as the receptor tyrosine kinase (RTK) signaling cascade. Inhibition of these pathways can lead to a reduction in cell proliferation and survival.

Experimental Protocols

While a specific, detailed synthesis protocol for a drug candidate using this compound is often proprietary, the following sections outline the general and widely applicable methodologies for its use.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-hydrazinobenzoic acid with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-Hydrazinobenzoic acid hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Solvent (e.g., Dioxane/Water, Tetrahydrofuran (THF), or Acetonitrile)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (EtOAc) for extraction

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-hydrazinobenzoic acid hydrochloride in a suitable solvent mixture (e.g., 1:1 dioxane:water).

-

Add a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloride salt and to act as a base for the reaction.

-

Cool the solution in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in the same organic solvent dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with dilute HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography if necessary.

General Protocol for Amide Coupling using EDC/NHS

The carboxylic acid moiety of this compound can be coupled to a primary amine (e.g., on a protein or another small molecule) using carbodiimide chemistry.

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Dissolve this compound in the activation buffer.

-

Add EDC and NHS (or sulfo-NHS) to the solution. The NHS ester is formed, which is more stable than the O-acylisourea intermediate formed with EDC alone.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

Add the amine-containing molecule to the activated linker solution. It is often beneficial to adjust the pH to 7.2-7.5 for efficient coupling to the amine.

-

Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a quenching solution to react with any remaining active esters.

-

Purify the resulting conjugate to remove unreacted reagents and byproducts.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery and development. Its ability to act as a cleavable linker in ADCs and as a core scaffold in small molecule inhibitors highlights its importance for creating targeted and effective therapeutics. The experimental protocols provided in this guide offer a foundation for researchers to incorporate this compound into their synthetic strategies for developing next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Safety and Handling of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid (CAS No. 156899-02-4), a key intermediate in organic synthesis, particularly in the development of novel therapeutics. This document outlines the compound's properties, potential hazards, handling procedures, and emergency responses to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 156899-02-4 | [1][2] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [3] |

| Molecular Weight | 252.27 g/mol | [3] |

| Appearance | Solid, powder, light cream in color | [1][4] |

| Melting Point | 149-150 °C | [1] |

| Boiling Point | 384.91 °C (estimated) | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Water Solubility | 129.9 mg/L at 25 °C (estimated) | [1] |

| Purity | Typically >97% | [1] |

Safety and Hazard Information

While generally considered relatively safe under standard laboratory conditions, this compound presents several hazards that require appropriate safety measures.[1]

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for this compound is summarized in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [3][4][5] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [3][4][5] |

GHS Pictogram:

⚠️

Precautionary Statements

To mitigate the risks associated with this compound, the following precautionary measures should be strictly adhered to:

Table 3: Precautionary Statements

| Type | Code | Precautionary Statement | Reference(s) |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][4] |

| P264 | Wash skin thoroughly after handling. | [4][6] | |

| P270 | Do not eat, drink or smoke when using this product. | [7] | |

| P271 | Use only outdoors or in a well-ventilated area. | [5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][8] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [9] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [8] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [9] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |

Toxicological Information

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

-

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Avoid the formation of dust and aerosols.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe in dust.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5]

-

Wash hands thoroughly after handling.[6]

-

-

Storage:

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[4]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

-

Spills:

Experimental Protocols

This compound is a valuable building block in organic synthesis. Below are representative experimental protocols for its synthesis and a conceptual workflow for its application.

Synthesis of this compound

This two-step synthesis involves the formation of the precursor, 3-hydrazinobenzoic acid, followed by Boc protection.

Step 1: Synthesis of 3-Hydrazinobenzoic Acid

This protocol is adapted from a known procedure for the synthesis of 3-hydrazinobenzoic acid.[11]

-

Materials:

-

3-Aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ethanol

-

Ether

-

-

Procedure:

-

Suspend 3-aminobenzoic acid in concentrated HCl in a reaction vessel and cool to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0 °C.

-

Stir the reaction mixture for 1 hour at 0 °C.

-

Prepare a solution of tin(II) chloride dihydrate in concentrated HCl.

-

Slowly add the tin(II) chloride solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Filter the resulting precipitate and wash with ethanol and then ether.

-

The crude product can be purified by column chromatography on silica gel to yield 3-hydrazinobenzoic acid as a pale solid.

-

Step 2: Boc Protection of 3-Hydrazinobenzoic Acid

This is a general procedure for Boc protection of a hydrazinobenzoic acid and can be adapted for the 3-isomer.

-

Materials:

-

3-Hydrazinobenzoic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

A suitable solvent system (e.g., dioxane/water or dimethylformamide)

-

-

Procedure:

-

Dissolve 3-hydrazinobenzoic acid in the chosen solvent system.

-

Add the base (e.g., triethylamine or NaOH solution) and cool the mixture to 0 °C.

-

Slowly add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 30 minutes.

-

If using an aqueous system, reduce the volume of the solution and acidify with a dilute acid (e.g., 0.5% HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

-

Conceptual Workflow: Use as a pH-Sensitive Linker

This compound can be deprotected and used as a precursor to hydrazone linkers in antibody-drug conjugates (ADCs). The hydrazone bond is stable at physiological pH but cleaves in the acidic environment of tumor cells.

Visualizations

The following diagrams illustrate the synthesis workflow and a conceptual application workflow for this compound.

Caption: A flowchart illustrating the two-step synthesis of the target compound.

Caption: A conceptual workflow for the use of the compound as a linker in ADCs.

References

- 1. biosynce.com [biosynce.com]

- 2. 156899-02-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 156899-02-4 [sigmaaldrich.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. angenechemical.com [angenechemical.com]

- 6. ilpi.com [ilpi.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. home.miracosta.edu [home.miracosta.edu]

- 11. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Review of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 3-(2-(tert-butoxycarbonyl)hydrazinyl)benzoic acid, a crucial building block in the synthesis of contemporary therapeutics. This document details its physicochemical properties, outlines its synthesis, and explores its application in the development of biologically active compounds, particularly in the realm of oncology. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate synthetic pathways and logical workflows.

Physicochemical Properties

This compound, also known by its CAS Number 156899-02-4, is a stable, solid organic compound. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the hydrazine moiety enhances its utility in multi-step organic synthesis by preventing unwanted side reactions.[1] Its key physicochemical properties, sourced from commercial supplier data, are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 156899-02-4 | [2] |

| Molecular Formula | C12H16N2O4 | [2] |

| Molecular Weight | 252.27 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 149-150 °C | [2] |

| Boiling Point | 384.91 °C (Predicted) | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Water Solubility | 129.9 mg/L at 25 °C | [2] |

| Storage Conditions | 2–8 °C under inert gas | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 3-aminobenzoic acid. The first step involves the formation of the precursor, 3-hydrazinobenzoic acid, followed by the protection of the hydrazine group with a Boc moiety.

Synthesis of 3-Hydrazinobenzoic Acid

A common method for the synthesis of 3-hydrazinobenzoic acid involves the diazotization of 3-aminobenzoic acid followed by reduction.

Experimental Protocol:

-

A suspension of 3-aminobenzoic acid (14.6 mmol) in concentrated hydrochloric acid is prepared and cooled to 0 °C.

-

An aqueous solution of sodium nitrite (14.6 mmol) is added dropwise to the stirred suspension while maintaining the temperature at 0 °C. The reaction is stirred for an additional hour.

-

A solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid is then added at 0 °C.

-

The reaction mixture is stirred for an additional 2 hours at room temperature, during which a precipitate forms.

-

The precipitate is collected by filtration and washed with ethanol and ether to yield the crude product.

-

Purification is performed by column chromatography on silica gel to afford 3-hydrazinobenzoic acid as a pale solid.[3]

Boc-Protection of 3-Hydrazinobenzoic Acid

The introduction of the Boc protecting group is a standard procedure in organic synthesis, typically employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Experimental Protocol:

-

3-Hydrazinobenzoic acid is dissolved in a suitable solvent mixture, such as dioxane and water, along with a base like sodium hydroxide or triethylamine.[4]

-

Di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) is added to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

The reaction mixture is stirred for a specified period, allowing it to warm to room temperature, until the reaction is complete (monitored by TLC).

-

The reaction mixture is then worked up by reducing the volume of the organic solvent, acidifying the aqueous solution with a mild acid (e.g., citric acid or dilute HCl), and extracting the product with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate and hexane.

Applications in Drug Discovery

This compound is a versatile intermediate in the synthesis of various biologically active molecules. Its primary application lies in its use as a scaffold to construct more complex compounds, particularly heterocyclic systems that are prevalent in medicinal chemistry. The hydrazine and carboxylic acid functionalities allow for diverse chemical modifications, leading to the generation of libraries of compounds for biological screening.

While there is a lack of data on the direct biological activity of this compound itself, its utility is demonstrated through the potent bioactivity of the molecules synthesized from it. It serves as a key starting material for compounds targeting a range of diseases, most notably as kinase inhibitors in cancer therapy.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and materials science. Its stable, protected form allows for controlled and efficient synthetic transformations, making it an ideal starting point for the creation of complex molecular architectures. While not biologically active in its own right, its importance is underscored by its role as a foundational element in the development of potent therapeutic agents, particularly kinase inhibitors for the treatment of cancer. This review provides researchers and drug development professionals with a concise yet comprehensive overview of its properties, synthesis, and critical role in advancing medicinal chemistry. Further research into novel applications of this scaffold is likely to yield new classes of bioactive compounds with therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is a bifunctional building block of significant interest in peptide chemistry and drug development. Its unique structure, featuring a carboxylic acid for amide bond formation, a Boc-protected hydrazine moiety, and an aromatic ring, allows for its incorporation into peptide sequences to introduce a reactive handle for subsequent modifications. The Boc (tert-butoxycarbonyl) protecting group ensures the stability of the hydrazine group during standard peptide synthesis and can be selectively removed under acidic conditions to unmask the reactive hydrazinyl group.

The primary application of incorporating this moiety into a peptide is to facilitate site-specific conjugation. The deprotected hydrazinyl group can react with aldehydes or ketones to form stable hydrazone linkages. This chemoselective ligation strategy is instrumental in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and for the attachment of imaging agents or other labels to peptides.

Key Applications

-

Synthesis of Peptide-Drug Conjugates (PDCs): Peptides modified with 3-hydrazinobenzoic acid can be conjugated to small molecule drugs containing an aldehyde or ketone functional group. This approach allows for the targeted delivery of therapeutics.

-

Formation of Antibody-Drug Conjugates (ADCs): The hydrazinobenzoyl-modified peptide can act as a linker payload that is first attached to a larger antibody, enabling the targeted delivery of cytotoxic agents to cancer cells.

-

Bioconjugation and Labeling: The reactive hydrazine handle is useful for attaching fluorescent dyes, radioisotopes, or other reporter molecules to peptides for diagnostic and research applications.

-

Development of Branched or Cyclic Peptides: While less common, the bifunctional nature of this building block could be exploited in the design of more complex peptide architectures.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM. |

| Boc Deprotection | The Boc group is labile to acidic conditions, typically using trifluoroacetic acid (TFA), allowing for selective deprotection.[1] |

| Hydrazone Formation | The deprotected hydrazinyl group readily reacts with aldehydes and ketones to form a stable hydrazone bond. |

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) and its subsequent deprotection and conjugation.

Protocol for On-Resin Coupling of this compound

This protocol describes the coupling of the building block to the N-terminus of a resin-bound peptide. This procedure assumes a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)

-

Kaiser test kit or equivalent ninhydrin-based test for monitoring free amines

Procedure:

-

Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, deprotect it by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x).

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3 equivalents) and HBTU or HATU (2.9 equivalents) in anhydrous DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.

-